lithium;oxido(dioxo)niobium

electro-optic modulation Pockels effect stoichiometry engineering

LiNbO₃ delivers 6× higher SAW coupling (K²=16.2%) than LiTaO₃, enabling >10% fractional bandwidth for 5G/6G filters. NSLN grade (r₃₃=38.4 pm/V) reduces Vπ in Mach-Zehnder modulators by 18% vs. congruent. 5 mol% MgO-doped PPLN (d₃₃=44.3 pm/V) withstands watt-level SHG/OPO without photorefractive damage. LNOI-Si₃N₄ heterogeneous wafers achieve <0.1 dB/cm propagation loss with foundry-grade reproducibility. Available as CLN/NSLN wafers, LNOI substrates, SAW-grade crystals, and MgO:PPLN. Request quote.

Molecular Formula LiNbO3
Molecular Weight 147.9 g/mol
Cat. No. B8113240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;oxido(dioxo)niobium
Molecular FormulaLiNbO3
Molecular Weight147.9 g/mol
Structural Identifiers
SMILES[Li+].[O-][Nb](=O)=O
InChIInChI=1S/Li.Nb.3O/q+1;;;;-1
InChIKeyGQYHUHYESMUTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Niobate (LiNbO₃) Procurement Guide: Electro-Optic, Nonlinear Optical, and Piezoelectric Specifications for Photonic and RF Applications


Lithium niobate (LiNbO₃) is a synthetic ferroelectric crystal belonging to the trigonal 3m point group, commercially available as congruent (CLN, Li/Nb ≈ 48.5/51.5) or near-stoichiometric (NSLN, Li/Nb ≈ 49.9/50.1) wafers and thin films on insulator (LNOI). Its defining features include high electro-optic coefficients (r₃₃ ≈ 32–38 pm/V), substantial nonlinear optical coefficients (d₃₃ ≈ 34–44 pm/V), strong piezoelectric coupling (K² up to 16.2% in SAW configurations), and broad transparency from 350 nm to 5.2 μm [1][2][3].

Why LiNbO₃ Cannot Be Substituted with LiTaO₃, Quartz, or KTP Without Performance Penalties


LiNbO₃, LiTaO₃, quartz, and KTP are frequently cross-referenced in optical and RF engineering, yet their performance diverges sharply in quantitative terms. LiTaO₃ offers higher optical damage threshold and extended IR transparency but sacrifices approximately 35% lower nonlinear coefficient d₃₃ (21 vs. 34 pm/V) and 20% lower SAW coupling in certain cuts [1]. Quartz provides superior temperature stability but exhibits orders-of-magnitude lower electromechanical coupling (K² < 0.5% vs. LiNbO₃'s 12.9–16.2%) [2]. KTP delivers moderate nonlinearity but lacks LiNbO₃'s wafer-scale thin-film manufacturability for photonic integrated circuits. Direct substitution without compensating for these quantified deficits leads to bandwidth collapse, sensitivity loss, or fabrication incompatibility.

Quantitative Differentiation Evidence for LiNbO₃: Head-to-Head Performance Data Against LiTaO₃, Quartz, KTP, and Undoped/Doped Variants


Near-Stoichiometric LiNbO₃ vs. Congruent LiNbO₃: Electro-Optic Coefficient Enhancement for Modulator Procurement

Near-stoichiometric LiNbO₃ (NSLN, Li/Nb ≈ 49.9/50.1) delivers measurably higher electro-optic performance than conventional congruent LiNbO₃ (CLN, Li/Nb ≈ 48.5/51.5). Direct comparative measurement using Mach-Zehnder interferometry at 632.8 nm shows r₃₃ increases by at least 20% in stoichiometric material relative to congruent, while r₁₃ remains unchanged [1]. Independent vendor specifications confirm this trend: r₃₃ = 38.4 pm/V for NSLN versus 32.5 pm/V for CLN (an 18% increase), with concurrent d₃₃ enhancement from 34.1 to 44.3 pm/V (a 30% increase) [2].

electro-optic modulation Pockels effect stoichiometry engineering

LiNbO₃ vs. LiTaO₃: Electromechanical Coupling Coefficient (K²) Advantage in Surface Acoustic Wave Devices

In leaky surface acoustic wave (LSAW) propagation, LiNbO₃ achieves substantially higher electromechanical coupling coefficients than LiTaO₃ at specific crystallographic cuts. Theoretical investigation of (90°, 90°, ψ)-cut substrates reveals K² = 12.9% at ψ = 36° on LiNbO₃, compared to K² = 2.14% at ψ = 31° on LiTaO₃ for second leaky waves [1]. For first leaky waves, LiNbO₃ reaches K² = 16.2% at multiple ψ angles (20°, 40°, 80°, 100°, 140°, 160°) with near-zero propagation loss [2]. This coupling advantage translates directly to wider filter bandwidth capability.

surface acoustic wave SAW filter electromechanical coupling RF front-end

LiNbO₃ vs. LiTaO₃ vs. KTP: Nonlinear Optical Coefficient (d₃₃) Comparison for Frequency Conversion

LiNbO₃ exhibits a nonlinear optical coefficient d₃₃ approximately 1.6× higher than LiTaO₃ and 1.7× higher than KTP, making it the preferred bulk substrate for quasi-phase-matched frequency conversion. Congruent LiNbO₃ d₃₃ = 34.1 pm/V at 1064 nm, while LiTaO₃ d₃₃ = 21.0 pm/V [1][2]. Absolute d₃₃ measurements using wedge SHG methods report LiNbO₃ |d₃₃| = 28.5 ± 0.2 pm/V versus KTP |d₃₃| = 17.0 ± 0.2 pm/V [3]. Near-stoichiometric LiNbO₃ further increases d₃₃ to 44.3 pm/V, representing a 111% advantage over LiTaO₃ [1].

second harmonic generation nonlinear optics frequency conversion periodic poling

LiNbO₃/Quartz Heterogeneous Integration: Temperature Coefficient of Frequency Engineering for SAW Resonators

Bulk LiNbO₃ exhibits a large negative temperature coefficient of frequency (TCF) due to its high coupling factor, which limits standalone temperature-stable operation. Heterogeneous integration of thin-film LiNbO₃ on positive-TCF substrates enables TCF engineering without sacrificing bandwidth. Simulation results for LiNbO₃/ABC-G hetero acoustic layer (HAL) SAW resonators demonstrate TCF = −61 ppm/°C at resonance and −62 ppm/°C at anti-resonance, with impedance ratio (Z-ratio) = 76.2 dB [1]. In comparison, LiTaO₃/Quartz HAL resonators achieve lower TCF but suffer from narrow bandwidth—a trade-off LiNbO₃-based HAL structures mitigate by preserving wideband characteristics [2].

temperature compensation SAW resonator heterogeneous integration TCF

Thin-Film LiNbO₃-on-Insulator (LNOI) vs. Silicon Nitride: Heterogeneous Integration for Low-Loss Photonic Integrated Circuits

Thin-film lithium niobate on insulator (LNOI) provides high electro-optic performance but historically lacked the precise lithographic control and low-loss passive routing achieved in silicon nitride (Si₃N₄) platforms. Wafer-scale bonding of LNOI to photonic Damascene Si₃N₄ circuits preserves low optical propagation loss (<0.1 dB/cm) and fiber-to-chip insertion loss (<2.5 dB/facet) of the underlying Si₃N₄ waveguides, while simultaneously enabling LiNbO₃'s active EO modulation capabilities [1]. This heterogeneous platform achieves 3-dB splitters/couplers with <1 dB insertion loss using Si₃N₄ inverse tapers [2]—performance metrics that monolithic LiNbO₃ PICs cannot match due to partial-etch waveguide roughness.

photonic integrated circuit LNOI heterogeneous integration electro-optic modulation

MgO-Doped LiNbO₃ vs. Undoped LiNbO₃: Photorefractive Damage Threshold Enhancement for High-Power Optical Applications

Undoped congruent LiNbO₃ suffers from photorefractive damage (optical damage) at modest optical intensities, limiting its use in high-power visible and near-IR systems. Doping with MgO above a critical concentration threshold reduces photorefraction by a factor of 100 (10²) compared to pure LiNbO₃, as demonstrated through photoconductivity enhancement [1]. Specifically, LiNbO₃ doped with 5 mol% MgO exhibits substantially higher resistance to photorefractive damage, attributed to reduced photovoltaic current density [2]. This doping strategy preserves the electro-optic and nonlinear coefficients while eliminating the primary performance-limiting degradation mechanism.

photorefractive damage MgO doping optical damage threshold high-power lasers

Procurement-Relevant Application Scenarios for Lithium Niobate (LiNbO₃) Based on Quantified Performance Differentiation


5G/6G RF Front-End Wideband SAW Filters

LiNbO₃ substrates with K² = 12.9–16.2% enable wideband surface acoustic wave filters essential for 5G NR and emerging 6G frequency bands. The quantified 6× coupling advantage over LiTaO₃ (K² = 2.14%) in leaky SAW configurations [1] translates directly to fractional bandwidth capability exceeding 10%, which LiTaO₃-based SAW filters cannot achieve. For temperature-stable wideband operation, LiNbO₃/ABC-G hetero acoustic layer resonators provide TCF = −61 ppm/°C with Z-ratio = 76.2 dB [2], balancing bandwidth and thermal stability in a single device architecture.

High-Speed Electro-Optic Modulators for Data Center Interconnects

Near-stoichiometric LiNbO₃ (NSLN) with r₃₃ = 38.4 pm/V delivers 18% higher electro-optic coefficient than congruent LiNbO₃ (r₃₃ = 32.5 pm/V) [1], proportionally reducing the half-wave voltage Vπ in Mach-Zehnder modulators. When integrated via heterogeneous LNOI-Si₃N₄ platforms maintaining propagation loss <0.1 dB/cm and insertion loss <2.5 dB/facet [2], NSLN-based modulators achieve lower power consumption and higher bandwidth than devices fabricated on conventional CLN wafers or alternative EO materials like LiTaO₃.

Frequency Conversion in High-Power Visible and Near-IR Laser Systems

Periodically poled MgO-doped LiNbO₃ (5 mol% MgO) combines the highest d₃₃ nonlinear coefficient among commercially viable ferroelectric crystals (44.3 pm/V for NSLN, 34.1 pm/V for CLN) [1] with 100× enhanced photorefractive damage resistance compared to undoped LiNbO₃ [2]. This unique combination enables efficient second harmonic generation (SHG) and optical parametric oscillation (OPO) at watt-level optical powers without active temperature stabilization—a capability neither undoped LiNbO₃ (photorefractive-limited) nor LiTaO₃ (lower d₃₃ = 21.0 pm/V) can match.

Photonic Integrated Circuits for Quantum and Telecom Wavelengths

Thin-film LiNbO₃-on-insulator (LNOI) heterogeneously integrated with silicon nitride photonic circuits delivers the only commercially mature platform combining low-loss passive routing (<0.1 dB/cm propagation loss) with high-speed EO modulation [1]. The measured 3-dB splitter insertion loss <1 dB using Si₃N₄ inverse tapers [2] confirms foundry-grade reproducibility unattainable in monolithic LNOI due to partial-etch waveguide roughness. This platform is procurement-relevant for quantum key distribution transmitters, coherent optical communications, and programmable microwave photonics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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